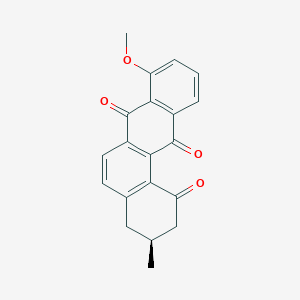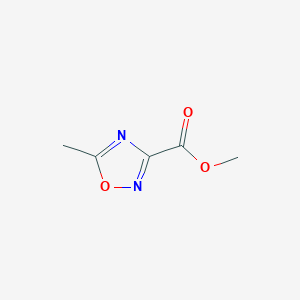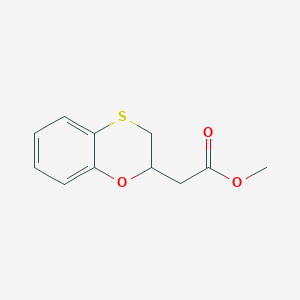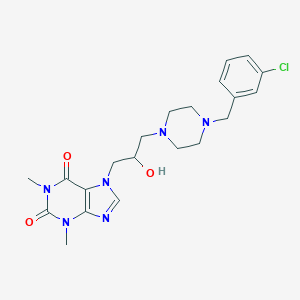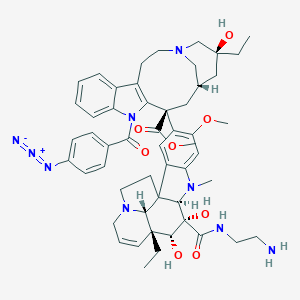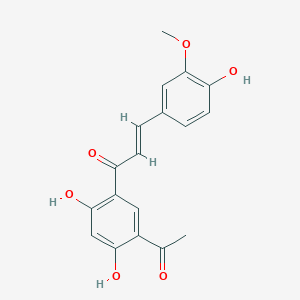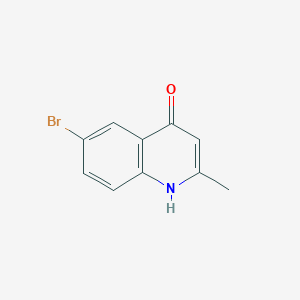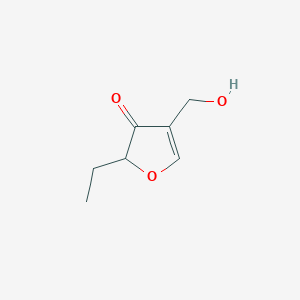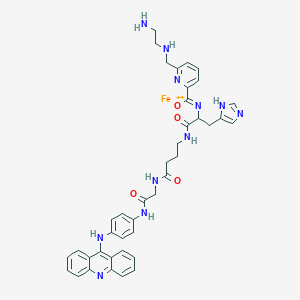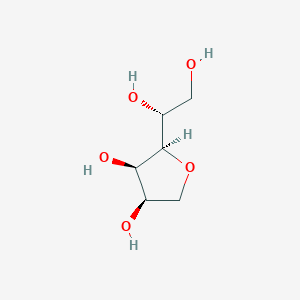
N(10)-Propargylfolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(10)-Propargylfolic acid (PFA) is a synthetic form of folic acid that has gained significant attention in recent years due to its potential therapeutic applications. PFA is a modified form of folic acid that contains a propargyl group attached to the N(10) position of the pteridine ring. This modification enhances the stability of the molecule and makes it more resistant to degradation by enzymes in the body.
Applications De Recherche Scientifique
N(10)-Propargylfolic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, and it is being investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. N(10)-Propargylfolic acid has also been studied for its neuroprotective effects and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N(10)-Propargylfolic acid has been shown to have anti-inflammatory properties, and it is being investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of N(10)-Propargylfolic acid is not fully understood, but it is believed to involve the inhibition of folate-dependent enzymes, which are essential for DNA synthesis and repair. N(10)-Propargylfolic acid has been shown to selectively target cancer cells, which have a higher demand for folate than normal cells. This selective targeting makes N(10)-Propargylfolic acid a promising candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
N(10)-Propargylfolic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N(10)-Propargylfolic acid has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs. In addition, N(10)-Propargylfolic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N(10)-Propargylfolic acid has several advantages for lab experiments. It is stable and easy to handle, and it can be synthesized in high yield and purity. N(10)-Propargylfolic acid is also selective in its targeting of cancer cells, which makes it a promising candidate for cancer therapy. However, N(10)-Propargylfolic acid has some limitations for lab experiments. It has a short half-life in the body, which limits its effectiveness as a therapeutic agent. N(10)-Propargylfolic acid also has limited solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for research on N(10)-Propargylfolic acid. One area of research is the development of more stable and effective forms of N(10)-Propargylfolic acid. Another area of research is the investigation of N(10)-Propargylfolic acid as a potential treatment for other diseases, such as autoimmune diseases and infectious diseases. Additionally, more research is needed to fully understand the mechanism of action of N(10)-Propargylfolic acid and its potential interactions with other drugs. Finally, clinical trials are needed to determine the safety and efficacy of N(10)-Propargylfolic acid as a therapeutic agent.
Conclusion
In conclusion, N(10)-Propargylfolic acid is a synthetic form of folic acid that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory diseases. N(10)-Propargylfolic acid has been extensively studied for its biochemical and physiological effects, and it has shown promising results in lab experiments. However, more research is needed to fully understand the mechanism of action of N(10)-Propargylfolic acid and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N(10)-Propargylfolic acid involves several steps, including the protection of the carboxylic acid group, the introduction of the propargyl group, and the deprotection of the carboxylic acid group. The process can be carried out using various chemical reactions, including esterification, amidation, and deprotection reactions. The final product is obtained in high yield and purity using this method.
Propriétés
Numéro CAS |
101760-45-6 |
|---|---|
Nom du produit |
N(10)-Propargylfolic acid |
Formule moléculaire |
C22H21N7O6 |
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H21N7O6/c1-2-9-29(11-13-10-24-18-17(25-13)20(33)28-22(23)27-18)14-5-3-12(4-6-14)19(32)26-15(21(34)35)7-8-16(30)31/h1,3-6,10,15H,7-9,11H2,(H,26,32)(H,30,31)(H,34,35)(H3,23,24,27,28,33)/t15-/m0/s1 |
Clé InChI |
SQJGTVKPWANJGI-HNNXBMFYSA-N |
SMILES isomérique |
C#CCN(CC1=CN=C2C(=N1)C(=O)N=C(N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C#CCN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
C#CCN(CC1=CN=C2C(=N1)C(=O)N=C(N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




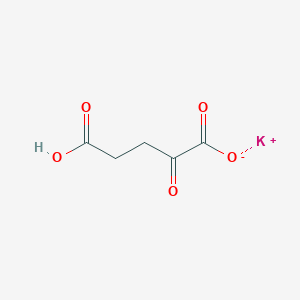

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
